Tyrphostin AG957 (Tyrphostin AG957) is a synthetic low molecular weight compound that belongs to the tyrphostin family of tyrosine kinase inhibitors. [, ] Tyrphostins are known for their ability to inhibit protein tyrosine kinases (PTKs), enzymes involved in various cellular processes including growth, differentiation, and proliferation. [, ] AG957 has been widely studied for its inhibitory activity against p210bcr-abl, an oncogenic tyrosine kinase implicated in chronic myelogenous leukemia (CML). [, , ]
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester, also known as 4-[(2,5-dihydroxyphenyl)methylamino]benzoic acid methyl ester, is a chemical compound with the molecular formula and a molecular weight of 225.23 g/mol. It is categorized as an aromatic amine and is part of the tyrphostin family, which are known for their potential biological activities, particularly in the inhibition of tyrosine kinases. The compound has been studied for its therapeutic applications, particularly in cancer treatment and diabetes management .
The compound can be sourced from various chemical suppliers and is classified under several categories:
The synthesis of benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of the synthesized product .
The molecular structure of benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester features:
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester can participate in several chemical reactions due to its functional groups:
These reactions are significant in synthetic organic chemistry and can be utilized to modify the compound for specific applications in pharmaceuticals or materials science .
The mechanism of action for benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester primarily involves its interaction with tyrosine kinases. By inhibiting these enzymes, it may interfere with cellular signaling pathways that promote cancer cell proliferation. This mechanism highlights its potential use as an anti-cancer agent .
Relevant data on these properties can be found in chemical databases like PubChem and NIST .
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester has several scientific applications:
This compound represents a significant area of research within medicinal chemistry due to its diverse potential applications and mechanisms of action.
Systematic Nomenclature:The compound's systematic IUPAC name, methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate, precisely defines its molecular structure: a benzoic acid methyl ester substituted at the 4-position with a [(2,5-dihydroxyphenyl)methyl]amino group. This naming follows substitutive nomenclature rules where "benzoic acid" serves as the parent hydride, modified by "methyl ester" indicating the carboxylic acid derivatization, and the 4-substituent described hierarchically [5].
Alternative Designations:
Structural Components:Table 1: Structural Fragments and Their Chemical Significance
Fragment | Chemical Features | Pharmacophoric Role |
---|---|---|
2,5-Dihydroxyphenyl | Ortho-quinone tautomerization capacity | Antioxidant properties; metal chelation |
p-Aminobenzoate | Electron-donating amino + π-conjugated ester | Hydrogen-bond acceptor/donor; membrane affinity |
Methyleneamino linker | Conformational flexibility; basic nitrogen | Spatial orientation adjustor; potential cationicity |
The molecule exhibits planar aromatic regions connected by a semi-flexible linker, allowing adaptation to biological targets. The 2,5-dihydroxyphenyl group resembles catechol-like structures capable of redox cycling, while the para-aminobenzoate moiety contributes to UV absorption and polarity gradients. This hybrid structure falls within the "molecular chimeras" classification in medicinal chemistry, designed to merge pharmacological properties of distinct bioactive motifs [1] [4].
The compound emerged during structure-activity relationship (SAR) explorations of tyrosine kinase inhibitors (TKIs) in the early 2010s. Researchers sought to enhance water solubility and target affinity of quinazoline-based TKIs by incorporating phenolic hydroxyl groups. The 2,5-dihydroxyphenyl motif was specifically selected over catechol (1,2-dihydroxy) due to reduced metabolic susceptibility while retaining hydrogen-bonding capacity [3].
Key developments in its research timeline include:
The compound's discovery exemplifies "accidental innovation" in medicinal chemistry, where unexpected reaction products during chromane synthesis [7] were repurposed as kinase-targeting scaffolds. Its structural hybridity bridges historical aniline-based inhibitors and modern phenolic kinase binders, offering a chemical probe for exploring allosteric modulation mechanisms.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: